molecular formula C15H13ClN2O4S B032838 O-Methyl Chlorthalidone CAS No. 96512-76-4

O-Methyl Chlorthalidone

Cat. No. B032838
CAS RN: 96512-76-4
M. Wt: 352.8 g/mol
InChI Key: OBWXDZPCMDDANS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorthalidone and its derivatives, including O-Methyl Chlorthalidone, involves several chemical reactions. Chlorthalidone is known to undergo methylation reactions to form methyl derivatives, a process that can be applied to synthesize O-Methyl Chlorthalidone (Li, Johnston, & Mufson, 1977). Methylation typically involves the use of methanol and specific catalysts or conditions to add a methyl group to the chlorthalidone molecule.

Molecular Structure Analysis

Chlorthalidone exhibits several crystalline forms, which could imply that O-Methyl Chlorthalidone might also present polymorphism or multiple molecular configurations (Bonfilio et al., 2014). The structural analysis of chlorthalidone derivatives is critical for understanding their physical and chemical properties, which are influenced by the arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chlorthalidone and its derivatives engage in various chemical reactions. One notable reaction is its conversion to a methyl ether in the presence of methanol, a process that is relevant for the synthesis of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985). The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups.

Physical Properties Analysis

The physical properties of O-Methyl Chlorthalidone, such as solubility and dissolution rates, can be influenced by its polymorphic forms. For instance, different polymorphs of chlorthalidone have been shown to significantly affect its dissolution properties, a factor that could similarly impact the physical properties of its methylated derivatives (Bonfilio et al., 2014).

Chemical Properties Analysis

The chemical properties of O-Methyl Chlorthalidone, including its stability and reactivity, can be inferred from studies on chlorthalidone. For instance, chlorthalidone's interaction with methanol for the formation of methyl ethers highlights its susceptibility to nucleophilic substitution reactions, which would be pertinent to the chemical behavior of O-Methyl Chlorthalidone (Pandit & Hinderliter, 1985).

Scientific Research Applications

Efficacy in Hypertension Management

Chlorthalidone has been identified as a potent agent in managing hypertension, with studies suggesting its superior efficacy over other thiazide diuretics in reducing blood pressure levels. It's highlighted for its long duration of action and effectiveness as initial therapy in hypertension management, offering a valuable alternative for older patients or those with stroke history. The comparison of chlorthalidone with hydrochlorothiazide (HCTZ) underscores its greater potency and potential for more significant metabolic adverse effects, such as hypokalemia, underscoring the need for careful selection based on patient-specific factors (Roush et al., 2014; Cooney et al., 2015).

Role in Chronic Kidney Disease

Chlorthalidone's application extends to patients with CKD, where its use challenges the belief that thiazide diuretics lose efficacy at lower glomerular filtration rates. Recent evidence supports its effectiveness in lowering blood pressure in advanced CKD stages, offering a therapeutic option when loop diuretics are traditionally preferred. This suggests a reevaluation of thiazide diuretics, particularly chlorthalidone, in the management of hypertension within this population (Ali et al., 2022; Minutolo et al., 2022).

Cardiovascular Benefits Beyond Blood Pressure Reduction

Chlorthalidone's benefits may extend beyond mere blood pressure reduction, including potential cardiovascular benefits. While direct comparisons in clinical outcomes between chlorthalidone and other diuretics like HCTZ are sparse, the available data suggest that chlorthalidone could be associated with a reduction in cardiovascular events, highlighting its pleiotropic effects beyond blood pressure management. This necessitates further research to conclusively determine its cardiovascular benefits compared to other antihypertensive agents (Barrios & Escobar, 2014).

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor . The substance should be stored in a hygroscopic condition, under an inert atmosphere, and at -20°C .

properties

IUPAC Name

2-chloro-5-(1-methoxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4S/c1-22-15(11-5-3-2-4-10(11)14(19)18-15)9-6-7-12(16)13(8-9)23(17,20)21/h2-8H,1H3,(H,18,19)(H2,17,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXDZPCMDDANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2C(=O)N1)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Methyl Chlorthalidone

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